molecular formula C6H5BrFNO2S B1406957 3-Bromo-4-fluorobenzenesulfonamide CAS No. 1446237-76-8

3-Bromo-4-fluorobenzenesulfonamide

Cat. No.: B1406957
CAS No.: 1446237-76-8
M. Wt: 254.08 g/mol
InChI Key: PGFDCBQJDNZLPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-fluorobenzenesulfonamide is an organic compound with the molecular formula C6H5BrFNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with bromine at the 3-position and fluorine at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluorobenzenesulfonamide typically involves the sulfonation of 3-bromo-4-fluoroaniline. The process begins with the nitration of bromobenzene to form 3-bromonitrobenzene, followed by reduction to yield 3-bromoaniline. The aniline derivative is then subjected to fluorination to introduce the fluorine atom at the 4-position. Finally, the sulfonation of 3-bromo-4-fluoroaniline is carried out using chlorosulfonic acid or sulfur trioxide to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Electrophilic Substitution: Formation of nitro or sulfonated derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinamides.

Scientific Research Applications

3-Bromo-4-fluorobenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes such as carbonic anhydrase or dihydropteroate synthase. The sulfonamide group mimics the structure of p-aminobenzoic acid, allowing it to competitively inhibit the enzyme and disrupt essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-fluorobenzenesulfonamide
  • 3-Chloro-4-fluorobenzenesulfonamide
  • 3-Bromo-4-chlorobenzenesulfonamide

Uniqueness

3-Bromo-4-fluorobenzenesulfonamide is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interaction with biological targets. The presence of both bromine and fluorine can enhance its lipophilicity and binding affinity to certain enzymes compared to other similar compounds .

Biological Activity

3-Bromo-4-fluorobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₆H₄BrFNO₂S. The presence of bromine and fluorine atoms contributes to its unique chemical reactivity and biological activity. The sulfonamide group enhances its solubility and potential interactions with various biological targets.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking natural substrates, disrupting essential biochemical pathways.
  • Receptor Modulation : It can interact with receptors, potentially altering their function and affecting cellular signaling pathways.

These interactions are crucial for its therapeutic effects, particularly in oncology and antimicrobial applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli6.72 mg/mL
S. aureus6.63 mg/mL
P. aeruginosa6.67 mg/mL
S. typhi6.45 mg/mL
C. albicans6.63 mg/mL

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents targeting resistant strains .

Anti-inflammatory Activity

In vivo studies have demonstrated that derivatives of sulfonamides, including this compound, possess anti-inflammatory properties. For instance, compounds derived from similar structures have shown significant reductions in carrageenan-induced edema in animal models .

Therapeutic Applications

This compound has potential applications in various therapeutic areas:

  • Anticancer Research : Its ability to inhibit specific kinases involved in cancer pathways positions it as a candidate for further development in oncology .
  • Antimicrobial Agents : Given its efficacy against multiple bacterial strains, it could be explored as a new class of antibiotics .
  • Anti-inflammatory Drugs : Its demonstrated anti-inflammatory effects could lead to new treatments for inflammatory diseases .

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial activity of several sulfonamide derivatives, including this compound. It was found to have significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Anti-inflammatory Effects : Research conducted on related sulfonamides indicated that they significantly reduced inflammation in animal models, with some compounds achieving over 90% inhibition of edema at specific dosages .
  • Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of this compound revealed its potential to act on key enzymes involved in metabolic pathways, indicating its promise as a therapeutic agent in metabolic disorders .

Properties

IUPAC Name

3-bromo-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFDCBQJDNZLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-bromo-4-fluorobenzenesulfonyl chloride (1 g, 3.3 mmol, 90% pure) stirred at 0° C. in THF (15 ml) and DCM (5 ml) was treated with aqueous ammonium hydroxide (28%) by dropwise addition over 15 min. After stirring at 0° C. for 210 min, the mixture was acidified (pH=1) by addition of 1 N HCl (aq). After the mixture was concentrated in vacuo to near dryness, it was treated with water (50 ml), sonicated for 3 min and filtered. After the filter cake was washed sequentially with water (50 ml) and hexanes (100 ml), it was dried in vacuo to afford the title compound (503 mg, 60%) as a white solid which was carried forward without purification. LCMS (M−H)−=253.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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